Lipophilicity Comparison: LogP of 2-Amino-3-nitro-5-fluoropyridine vs. Non-Fluorinated Analog 2-Amino-3-nitropyridine
The 5-fluoro substitution increases the computed octanol–water partition coefficient (LogP) of 2-amino-3-nitro-5-fluoropyridine to 1.8155, compared with 1.67640 for the non-fluorinated analog 2-amino-3-nitropyridine [1]. An alternative source reports XLogP values of 0.9 for the non-fluorinated analog, yielding a ΔLogP of approximately +0.9 upon fluoro substitution [2]. This increase in lipophilicity is consistent with the well-established effect of aromatic fluorine in enhancing membrane permeability and metabolic stability in drug-like molecules.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8155 (computed) |
| Comparator Or Baseline | 2-Amino-3-nitropyridine (CAS 4214-75-9): LogP = 1.67640 (computed); alternative XLogP = 0.9 |
| Quantified Difference | ΔLogP = +0.1391 (vs. LogP 1.67640) to +0.92 (vs. XLogP 0.9) |
| Conditions | Computed LogP values from molbase.cn database; XLogP from PubChem |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, making fluorinated intermediates preferable when designing CNS-penetrant or orally bioavailable drug candidates.
- [1] Molbase. 5-Fluoro-3-nitropyridin-2-amine (CAS 212268-12-7) Physicochemical Properties. LogP: 1.8155; PSA: 84.73; Density: 1.555 g/cm³. View Source
- [2] PubChem. 3-Nitropyridin-2-ylamine (CAS 4214-75-9). XLogP3: 0.9. View Source
